molecular formula C10H9NO3 B1364274 N-ethylisatoic anhydride CAS No. 50332-68-8

N-ethylisatoic anhydride

Cat. No.: B1364274
CAS No.: 50332-68-8
M. Wt: 191.18 g/mol
InChI Key: UHCPCZKBZOSOLC-UHFFFAOYSA-N
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Description

N-ethylisatoic anhydride is an organic compound with the molecular formula C10H9NO3. It is a derivative of isatoic anhydride, where an ethyl group is attached to the nitrogen atom. This compound is known for its applications in organic synthesis and its role as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-ethylisatoic anhydride can be synthesized through the reaction of isatoic anhydride with ethylamine. The reaction typically involves heating isatoic anhydride with ethylamine in an appropriate solvent such as ethanol or acetonitrile. The reaction proceeds via nucleophilic substitution, where the ethylamine attacks the carbonyl carbon of the isatoic anhydride, leading to the formation of this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: N-ethylisatoic anhydride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reaction with nucleophiles such as amines and alcohols.

    Hydrolysis: Reaction with water to form anthranilic acid and ethylamine.

    Alcoholysis: Reaction with alcohols to form esters.

Common Reagents and Conditions:

    Nucleophilic Substitution: Ethylamine, ethanol, acetonitrile, heat.

    Hydrolysis: Water, acidic or basic conditions.

    Alcoholysis: Alcohols (e.g., methanol, ethanol), heat.

Major Products Formed:

    Nucleophilic Substitution: this compound derivatives.

    Hydrolysis: Anthranilic acid and ethylamine.

    Alcoholysis: Esters of anthranilic acid.

Scientific Research Applications

N-ethylisatoic anhydride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Bioconjugation: Employed in the modification of biomolecules for studying biological processes.

    Material Science: Utilized in the preparation of functional materials with specific properties.

    Medicinal Chemistry: Investigated for its potential therapeutic properties and as a building block for drug development.

Mechanism of Action

The mechanism of action of N-ethylisatoic anhydride involves its reactivity towards nucleophiles. The compound’s carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where this compound acts as an acylating agent, transferring its acyl group to nucleophiles such as amines and alcohols.

Comparison with Similar Compounds

    Isatoic Anhydride: The parent compound, lacking the ethyl group.

    N-methylisatoic anhydride: A derivative with a methyl group instead of an ethyl group.

    N-phenylisatoic anhydride: A derivative with a phenyl group.

Uniqueness: N-ethylisatoic anhydride is unique due to its specific reactivity profile and the presence of the ethyl group, which can influence its solubility and reactivity compared to other derivatives. This makes it particularly useful in certain synthetic applications where the ethyl group provides desired properties.

Properties

IUPAC Name

1-ethyl-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-11-8-6-4-3-5-7(8)9(12)14-10(11)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCPCZKBZOSOLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390641
Record name N-ethylisatoic anhydride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50332-68-8
Record name N-Ethylisatoic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50332-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-ethylisatoic anhydride
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Record name N-ETHYLISATOIC ANHYDRIDE
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Synthesis routes and methods I

Procedure details

From Hardtmann et al., Journal of Heterocyclic Chemistry, Vol. 12, p. 565 (1975), it is known that isatoic anhydride can be alkylated with a sodium hydride/ethyl bromide system to provide a 61% yield of N-ethyl isatoic anhydride after recrystallization.
[Compound]
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Heterocyclic
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sodium hydride ethyl bromide
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Synthesis routes and methods II

Procedure details

Sodium hydride (28 g of a 55% oil dispersion) was added in portions to a stirred, cooled (4° C.) solution of isatoic anhydride (100 g) and iodoethane (104 g) in anhydrous dimethylformamide (600 ml). The reaction mixture was stirred at room temperature for 3 hours. The solvent was evaporated and the residue partitioned between ethyl acetate (1 l) and water (500 ml). The organic layer was separated, washed with brine (2×100 ml), dried (sodium sulphate) then evaporated to give a semi-solid which was triturated with diethyl ether to afford N-ethyl isatoic anhydride as a tan powder (70 g). N-Ethyl isatoic anhydride (64 g), glycine (27 g) and glacial acetic acid (500 ml) were heated at reflux for 4 hours. The solvent was evaporated and the residue was partitioned between dichloromethane (1.5 l) and saturated sodium hydrogen carbonate solution. The organic layer was separated, washed with 1M sodium hydroxide (200 ml), dried (magnesium sulphate), evaporated then the residue triturated with diethyl ether to afford the title compound as a beige solid (53 g). mp 169°-170° C. (ethyl acetate). Rf 0.50 in dichloromethane/methanol (9:1) on silica plates. 1H NMR (360 MHz, CDCl3) δ1.21 (3H, t, J=7 Hz), 3.73-3.83 (3H, m), 4.13-4.22 (1H, m), 6.97 (1H, broad s), 7.26-7.36 (2H, m), 7.56 (1H, ddd, J1 =2 Hz, J2 =J3 =8 Hz), 7.89 (1H, dd, J1 =2 Hz, J2 =8 Hz). Found: C, 64.25; H, 5.92; N, 13.67. C11H12N2O2 requires C, 64.69; H, 5.92; N, 13.72%.
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oil
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100 g
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104 g
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600 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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